molecular formula C11H13ClO2S B13478237 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione

Cat. No.: B13478237
M. Wt: 244.74 g/mol
InChI Key: ICKWGMYXUWVTHF-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge. This compound is characterized by the presence of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. The reaction typically occurs at room temperature and can be facilitated by using solvents such as ethanol or acetone .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, undergoing nucleophilic addition reactions. This property allows it to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-4,4-dimethylpentane-1,3-dione: Similar structure with a bromine atom instead of chlorine.

    1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Contains a dimethylamino group instead of the dimethylpentane moiety.

Uniqueness

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C11H13ClO2S/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3

InChI Key

ICKWGMYXUWVTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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